molecular formula C12H23NO3 B6606011 rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis CAS No. 2143588-33-2

rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis

Cat. No.: B6606011
CAS No.: 2143588-33-2
M. Wt: 229.32 g/mol
InChI Key: VYOUGKWKDZXNTB-NXEZZACHSA-N
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Description

Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is a fascinating compound used in various fields, ranging from chemistry to biology and medicine. This compound's unique stereochemistry and functional groups make it a versatile player in the world of chemical reactions and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis typically involves multiple steps. One common route starts with the preparation of the piperidine core, followed by the introduction of hydroxymethyl and methyl groups at the appropriate positions. The tert-butyl group is then added to the nitrogen atom. The reaction conditions often include the use of organic solvents, such as dichloromethane or toluene, and specific catalysts like Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are scaled-up versions of laboratory synthesis. They involve using larger reactors, continuous flow processes, and optimized reaction conditions to maximize yield and purity. Industrial processes also focus on minimizing waste and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

  • Reduction: The carboxylate group can be reduced to an alcohol.

  • Substitution: Various substituents can replace the hydroxyl group or the tert-butyl group.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Like lithium aluminum hydride or sodium borohydride.

  • Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is used as a building block for synthesizing more complex molecules. Its stereochemistry and functional groups make it an essential intermediate in organic synthesis.

Biology

In biology, this compound is investigated for its potential role in biochemical pathways and as a ligand for studying enzyme-substrate interactions. Its structural features allow researchers to explore its binding affinities with various biological targets.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs, particularly those targeting the central nervous system due to its piperidine core.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its robust chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis exerts its effects through interactions with specific molecular targets and pathways. For instance, its hydroxymethyl group may participate in hydrogen bonding, while the carboxylate group can engage in ionic interactions. These interactions influence the compound's binding to enzymes or receptors, affecting their activity and triggering downstream biological responses.

Comparison with Similar Compounds

Compared to other similar compounds, rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis stands out due to its unique stereochemistry and combination of functional groups. Similar compounds include:

  • Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-ethylpiperidine-1-carboxylate

  • Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-6-5-7-13(10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUGKWKDZXNTB-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN([C@@H]1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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